molecular formula C7H12Cl2N2O B8070502 (2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride

Cat. No. B8070502
M. Wt: 211.09 g/mol
InChI Key: CHZFBNDZYOIRDZ-ILKKLZGPSA-N
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Description

“(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride” is a chemical compound with the molecular formula C7H12Cl2N2O . It is a derivative of 2-Pyridylethylamine, which is a histamine agonist selective for the H1 subtype . The derivatives of 2- (2-pyridyl)ethanol react with the aryl and alkenyl chlorides in palladium-catalyzed reactions, resulting in the substitution of the chloro moieties with a 2-pyridylmethyl group .


Molecular Structure Analysis

The molecular structure of “(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride” consists of a pyridine ring attached to an ethanol group with an additional amino group . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The molecular weight of “(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride” is 211.09 g/mol . It has 4 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass and monoisotopic mass are 210.0326684 g/mol . The topological polar surface area is 59.1 Ų . More specific physical and chemical properties might be found in specialized chemical databases .

Safety and Hazards

The safety and hazards associated with “(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride” are not detailed in the search results. For comprehensive safety data, it is recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer or supplier .

properties

IUPAC Name

(2R)-2-amino-2-pyridin-2-ylethanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c8-6(5-10)7-3-1-2-4-9-7;;/h1-4,6,10H,5,8H2;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZFBNDZYOIRDZ-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)[C@H](CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-amino-2-(pyridin-2-yl)ethan-1-ol dihydrochloride

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